N-(3-Acetyloxazolidin-2-ylidene)cyanamide
Description
N-(3-Acetyloxazolidin-2-ylidene)cyanamide is a heterocyclic compound featuring an oxazolidinone ring fused with a cyanamide group. The acetyl substituent at the 3-position of the oxazolidinone ring enhances its stability and modulates electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(3-acetyl-1,3-oxazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C6H7N3O2/c1-5(10)9-2-3-11-6(9)8-4-7/h2-3H2,1H3 |
InChI Key |
XRKLHJXXCKQVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC1=NC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Acetyloxazolidin-2-ylidene)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize solvent-free reactions, which are both economical and efficient .
Chemical Reactions Analysis
N-(3-Acetyloxazolidin-2-ylidene)cyanamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Scientific Research Applications
N-(3-Acetyloxazolidin-2-ylidene)cyanamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In the industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-(3-Acetyloxazolidin-2-ylidene)cyanamide involves its ability to act as a nucleophile and an electrophile due to its unique nitrogen-carbon-nitrogen connectivity . This duality allows it to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved in its action are primarily related to its ability to form heterocyclic structures, which are crucial in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Systems
(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide ()
- Core Structure: Replaces oxazolidinone with a thiazolidine ring (sulfur instead of oxygen).
- Substituent: Nicotinoyl group at the 3-position.
- Key Properties: Exhibits intramolecular C–H···N hydrogen bonding, stabilizing the Z-configuration.
- Synthesis: Prepared via condensation of N-cyanoiminothiazolidine with nicotinoyl chloride in acetic acid .
(Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide ()
- Core Structure : Thiazolidine ring with a 4-chlorophenyl-ethyl substituent.
- Key Properties: C–H···S hydrogen bonds contribute to crystal packing.
- Synthesis : Derived from 1-chloro-4-(1-chloroethyl)benzene and potassium carbonate in DMF .
Acetamiprid and Thiacloprid ()
- Core Structure: Neonicotinoids with cyanamide groups but distinct heterocycles (pyridine and thiazolidine, respectively).
Key Properties :
Property Acetamiprid Thiacloprid Melting Point (°C) 98.9 136.0 Water Solubility (g/L) 2.95 (pH 7) 0.19 Vapor Pressure (mPa) 1.73 × 10⁻⁴ 3.00 × 10⁻⁷
Functional Group Comparisons
Cyanamide vs. Phthalimide Derivatives ()
- 3-Chloro-N-phenyl-phthalimide lacks the cyanamide group but shares a similar N-aryl substitution pattern.
- Phthalimides are typically more rigid and planar, favoring π-π stacking interactions, whereas cyanamide derivatives exhibit greater conformational flexibility .
Calcium Cyanamide ()
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